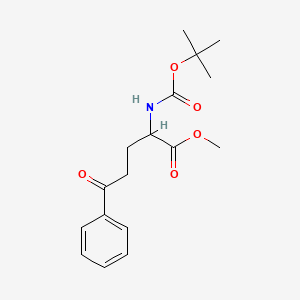

Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

Description

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYIBENIWMZWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate amino acid derivative, such as phenylalanine.

Protection of the Amine Group: The amine group of the amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid.

Formation of the Ketone: The ketone functionality is introduced through an oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Free amine derivatives.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptides and peptidomimetics.

Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group ensures that the amine functionality remains inert during initial stages of reactions, allowing for selective modifications at other sites. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Boc vs. Cbz (Benzyloxycarbonyl) Protection

- Compound A: (S)-tert-butyl-2-(((benzyloxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanoate (CAS: Unspecified) Key Difference: Replaces Boc with a benzyloxycarbonyl (Cbz) group. Impact: Cbz is less sterically hindered than Boc but requires harsher conditions (e.g., H₂/Pd) for deprotection . Synthesis: Hydrogenolysis with Pd(OH)₂/C achieves 95% yield .

Fluorinated Analogs

- Compound B: Benzyl (R)-5-(((benzyloxy)carbonyl)amino)-3-fluoro-4-oxo-pentanoate (CAS: Unspecified) Key Difference: Introduces fluorine at the 3-position and uses a Cbz-protected amine. Impact: Fluorination enhances metabolic stability and alters electronic properties, critical in drug design .

Methoxy-Oxo Derivatives

- Compound C: 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (CAS: 1515275-15-6) Key Difference: Replaces the phenyl group with a methoxy-oxo moiety.

Backbone and Stereochemical Modifications

Extended Chain Derivatives

- Compound D: (R)-4-((R)-4-((R)-4-amino-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanoic acid (Reference Example 97) Key Difference: Contains multiple Boc-protected amines and a longer peptide-like chain. Impact: Enhances complexity for multi-step synthesis but may reduce solubility due to increased hydrophobicity .

Stereoisomers

- Compound E: (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid (CAS: 1012341-50-2) Key Difference: Biphenyl substituent and methyl group at the 2-position with defined stereochemistry (2R,4S).

Price and Availability

- Methyl 2-((tert-Butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate: Available from suppliers like CymitQuimica, with pricing starting at €322.00/100 mg .

- Dimethyl 3-Phenylpentanoic Acid (CAS: 1506943-43-6): A simpler analog priced at €504.00/250 mg, lacking Boc and amine functionalities .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Efficiency: The target compound is synthesized in high purity (95% yield) via hydrogenolysis, comparable to Compound A .

- Fluorination Challenges : Compound B’s synthesis requires copper(I) diphenylphosphinate, highlighting the complexity of introducing halogens .

- Commercial Gaps: Limited data on solubility, melting points, or stability for most analogs, necessitating further experimental characterization .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, commonly referred to as Boc-amino acid derivative, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C15H21NO4

- CAS Number: 128811-49-4

- Molecular Weight: 279.33 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation: It may act as a modulator for specific receptors, influencing signaling pathways that control cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate moderate antimicrobial activity, suggesting potential applications in developing antibacterial agents.

Cytotoxicity Assays

Cytotoxicity against cancer cell lines has also been evaluated. The compound exhibited varying degrees of cytotoxic effects on different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

The IC50 values indicate that this compound has considerable cytotoxic potential, particularly against HeLa cells.

Case Studies

-

Study on Anticancer Properties:

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of Boc-amino acid derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology. -

Enzyme Inhibition Study:

Research conducted by Zhang et al. (2023) focused on the inhibition of proteases by Boc derivatives. The study found that this compound effectively inhibited specific serine proteases, suggesting its utility in developing inhibitors for diseases related to protease dysregulation.

Q & A

Q. What are the key synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, and how are reaction conditions optimized to ensure high yields?

The synthesis typically involves sequential protection of the amino group using tert-butoxycarbonyl (Boc) reagents (e.g., Boc₂O or BocCl) under anhydrous conditions with a base like triethylamine to prevent hydrolysis . The phenyl ketone moiety is introduced via a Friedel-Crafts acylation or conjugate addition, requiring strict temperature control (0–25°C) and inert atmospheres to avoid side reactions. Solvent selection (e.g., dichloromethane or THF) impacts reaction kinetics and purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

High-performance liquid chromatography (HPLC) is used to monitor reaction progress and assess purity (>95% is typical for research-grade material) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and the ketone carbonyl (δ ~205 ppm in ¹³C NMR). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H⁺] at m/z 363.4 for C₁₈H₂₅NO₅) .

Q. What are the primary challenges in stabilizing this compound during storage?

The Boc group is sensitive to acidic or aqueous conditions, necessitating storage under anhydrous environments (desiccants, inert gas). The ketone moiety may undergo enolization, requiring stabilization at low temperatures (2–8°C) and protection from light to prevent photodegradation .

Advanced Research Questions

Q. How do competing synthetic pathways for this compound lead to data contradictions, and how can researchers resolve them?

Discrepancies arise from divergent methods for introducing the phenyl ketone. For example, Friedel-Crafts acylation may yield regioisomers, while conjugate addition avoids this but requires chiral catalysts for enantioselectivity. Researchers should cross-validate results using tandem MS/MS fragmentation patterns and X-ray crystallography (if crystals are obtainable) .

Q. What strategies are effective for improving enantiomeric excess (ee) in asymmetric synthesis of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen complexes) can achieve >90% ee. Kinetic resolution during Boc deprotection (using HCl/dioxane) further enriches enantiopurity. Circular dichroism (CD) spectroscopy is critical for monitoring ee .

Q. How does this compound serve as a precursor in peptide-based drug development, and what are its limitations?

The Boc group enables selective deprotection during solid-phase peptide synthesis (SPPS), while the ketone allows for post-synthetic modifications (e.g., reductive amination). However, steric hindrance from the phenyl group may reduce coupling efficiency in SPPS, necessitating optimized protocols (e.g., microwave-assisted coupling) .

Q. What computational methods are used to predict the compound’s reactivity in complex organic syntheses?

Density functional theory (DFT) calculations model the electrophilicity of the ketone and Boc group stability under varying pH. Molecular docking simulations predict interactions with biological targets (e.g., enzyme active sites), guiding derivatization for enhanced bioactivity .

Methodological Considerations

Q. How should researchers troubleshoot low yields in the final synthetic step?

Common issues include incomplete Boc deprotection (addressed with trifluoroacetic acid (TFA) in DCM) or ketone reduction (mitigated by avoiding reducing agents). Scale-up challenges require transitioning from batch to flow chemistry for improved heat/mass transfer .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity without FDA compliance concerns?

Use enzyme inhibition assays (e.g., fluorescence-based proteases) or cell viability tests (MTT assays) in cancer cell lines. Ensure compliance with in vitro research guidelines by avoiding in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.